Ursolsäure

Übersicht

Beschreibung

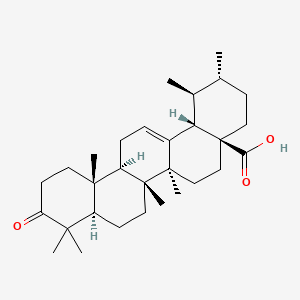

Ursonic acid, also known as 3-oxo-urs-12-en-28-oic acid, is a naturally occurring pentacyclic triterpenoid. It is found in various medicinal herbs such as Ziziphus jujuba. This compound has gained attention due to its potential therapeutic properties, including anticancer, anti-inflammatory, and antiviral activities .

Wissenschaftliche Forschungsanwendungen

Chemie: Als Vorläufer für die Synthese verschiedener bioaktiver Verbindungen verwendet.

Biologie: Untersucht auf seine Rolle bei der Modulation biologischer Signalwege und zellulärer Prozesse.

Medizin: Untersucht auf seine Antikrebs-, entzündungshemmenden und antiviralen Eigenschaften. Es hat sich gezeigt, dass es das Wachstum von Krebszellen hemmt und die Apoptose induziert.

Wirkmechanismus

Ursonsäure übt ihre Wirkungen über mehrere molekulare Ziele und Signalwege aus:

Antikrebserwirkung: Hemmt die Aktivität wichtiger Signalwege wie Akt, mTOR und ERK.

Entzündungshemmende Wirkung: Reduziert die Expression von pro-inflammatorischen Zytokinen und Enzymen wie Interleukin-1β, Interleukin-6 und Cyclooxygenase-2.

Antivirale Wirkung: Hemmt die Virusreplikation, indem es virale Enzyme und Proteine angreift.

Wirkmechanismus

Target of Action

Ursonic acid (UA) is a triterpene acid that has been found to target numerous molecular players of different cell signaling cascades to promote its anti-cancer potential . It inhibits the activity of Akt, mToR, and ERK, and halts the receptor tyrosine kinase interaction with their respective ligands . In addition, UA targets secreted phosphoprotein 1 (SPP1) to regulate Th17 cells against non-alcoholic fatty liver disease .

Mode of Action

UA interacts with its targets to inhibit tumor progression and induce sensitization to conventional treatment drugs . It has been shown to suppress transformation, inhibit proliferation, and induce apoptosis of tumor cells . In the case of non-alcoholic fatty liver disease, UA targets SPP1, which induces Th17 cell differentiation, amplifying inflammatory cascades, and subsequently promoting the evolution of the disease .

Biochemical Pathways

UA exerts its effects through multiple signaling pathways. It activates the NF-κB signaling pathway, key regulators of mitochondrial apoptosis pathway (pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins), down-regulates MDM2 protein expression, and up-regulates p53 expression . In addition to the canonical TGF-β/IL-6 cytokine pathway, SPP1 can directly interact with ITGB1 and CD44, orchestrating Th17 cell differentiation via their joint downstream ERK signaling pathway .

Pharmacokinetics

UA is a hydrophobic compound, which limits its bioavailability. It is usually chemically modified to increase its bioavailability prior to administration . The bioavailability of UA by oral administration is low since it is absorbed by the intestine through passive diffusion . Various strategies have been developed to improve the water solubility and bioavailability of UA .

Result of Action

The molecular signaling of UA is primarily linked to pro-inflammatory cytokines such as IL-7, IL-17, IL-1β, TNF-α or cyclooxygenase-2, and nitric oxide synthase through nuclear factor-κB, the primary factor in inflammatory responses to external stimuli . UA significantly decreases the survival and proliferation of various types of cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of UA. For instance, the poor water solubility of UA, which is a crucial parameter for bioavailability parameters such as absorption, permeation, first effects, and elimination of drugs, can be influenced by the environment

Biochemische Analyse

Biochemical Properties

Ursonic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, ursonic acid has been shown to inhibit the activity of the enzyme aromatase, which is involved in the biosynthesis of estrogens . Additionally, ursonic acid interacts with proteins involved in the STAT3 signaling pathway, inhibiting the proliferation of cancer cells . It also affects the JNK signaling pathway, leading to reduced T cell activation and proliferation .

Cellular Effects

Ursonic acid exerts significant effects on various cell types and cellular processes. It has been demonstrated to induce apoptosis in cancer cells by inhibiting the STAT3 activation pathway . Furthermore, ursonic acid reduces the proliferation of cancer cells and induces apoptosis by inhibiting JNK expression and IL-2 activation . It also influences cell signaling pathways, such as the MAPK/ERK pathway, leading to cell cycle arrest and inhibition of cell migration and invasion . Ursonic acid impacts gene expression by modulating the activity of transcription factors involved in cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of ursonic acid involves several key interactions at the molecular level. Ursonic acid binds to and inhibits the activity of aromatase, reducing estrogen biosynthesis . It also interacts with the STAT3 and JNK signaling pathways, inhibiting their activation and downstream effects . Additionally, ursonic acid modulates the activity of transcription factors such as NF-κB and AP-1, leading to changes in gene expression . These interactions result in the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ursonic acid have been observed to change over time. Ursonic acid exhibits stability under physiological conditions, maintaining its bioactivity over extended periods . It undergoes degradation when exposed to certain environmental factors, such as light and heat . Long-term studies have shown that ursonic acid can exert sustained effects on cellular function, including the inhibition of cancer cell proliferation and induction of apoptosis . These effects are consistent in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of ursonic acid vary with different dosages in animal models. At lower doses, ursonic acid has been shown to inhibit the growth and metastasis of cancer cells without causing significant toxicity . At higher doses, ursonic acid can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits of ursonic acid are maximized at specific dosage ranges . These findings highlight the importance of optimizing dosage regimens to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

Ursonic acid is involved in several metabolic pathways, including the uronic acid pathway . This pathway involves the conversion of glucose and other sugars into uronic acids, which are essential intermediates in various metabolic processes . Ursonic acid interacts with enzymes such as UDP-glucose dehydrogenase and UDP-glucuronosyltransferase, influencing the synthesis and metabolism of uronic acids . These interactions can affect metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Ursonic acid is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Ursonic acid can accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects . The localization and accumulation of ursonic acid are influenced by factors such as its solubility and affinity for specific cellular compartments .

Subcellular Localization

The subcellular localization of ursonic acid plays a crucial role in its activity and function. Ursonic acid is primarily localized in the cytoplasm and nucleus of cells . It can interact with various subcellular compartments, including the endoplasmic reticulum and mitochondria, influencing their function and activity . Targeting signals and post-translational modifications may direct ursonic acid to specific compartments or organelles, enhancing its therapeutic potential .

Vorbereitungsmethoden

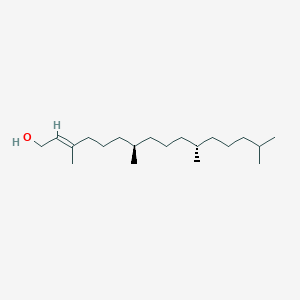

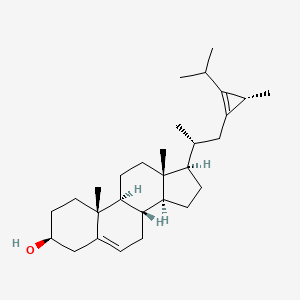

Synthetic Routes and Reaction Conditions

Ursonic acid can be synthesized through several chemical reactions. One common method involves the oxidation of ursolic acid. The process typically includes the use of oxidizing agents such as chromium trioxide or potassium permanganate under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane or acetone, and the temperature is maintained at around 0-25°C to ensure the selective oxidation of the hydroxyl group at the C-3 position to a keto group .

Industrial Production Methods

Industrial production of ursonic acid often involves the extraction and purification from natural sources. The leaves and fruits of Ziziphus jujuba are commonly used. The extraction process includes drying and grinding the plant material, followed by solvent extraction using ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate and purify ursonic acid .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ursonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Weitere Oxidation kann zur Bildung verschiedener Derivate führen.

Reduktion: Die Reduktion der Ketogruppe kann sie wieder in Ursolsäure zurückführen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Chromtrioxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Lösungsmittel: Dichlormethan, Aceton, Ethanol, Methanol.

Bedingungen: Temperaturregelung (0-25 °C), inerte Atmosphäre (Stickstoff oder Argon) für empfindliche Reaktionen.

Hauptprodukte, die gebildet werden

Oxidationsprodukte: Verschiedene oxidierte Derivate mit potenziellen Antikrebs-Eigenschaften.

Reduktionsprodukte: this compound und ihre Derivate.

Substitutionsprodukte: Derivate mit verschiedenen funktionellen Gruppen, die die biologische Aktivität verbessern.

Vergleich Mit ähnlichen Verbindungen

Ursonsäure wird häufig mit anderen pentazyklischen Triterpenoiden verglichen, wie zum Beispiel:

Asiatische Säure: Bekannt für seine Wundheilungs- und entzündungshemmenden Eigenschaften, hat es im Vergleich zu Ursonsäure eine andere strukturelle Konfiguration.

Ursonsäure zeichnet sich durch ihre einzigartigen strukturellen Merkmale und das Potenzial für verstärkte biologische Aktivitäten aus, was sie zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung in verschiedenen therapeutischen Bereichen macht.

Eigenschaften

IUPAC Name |

1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18-19,21-22,24H,9-17H2,1-7H3,(H,32,33) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCRYNWJQNHDJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ursonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6246-46-4 | |

| Record name | Ursonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

270 - 275 °C | |

| Record name | Ursonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

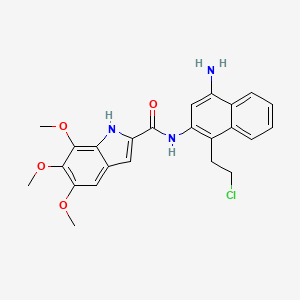

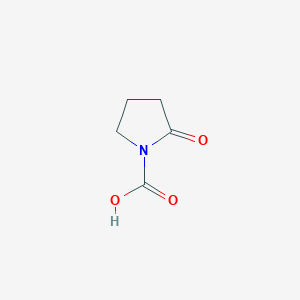

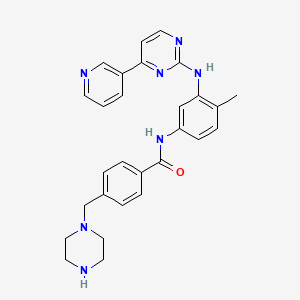

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)-3-imidazo[1,2-a]pyrazinamine](/img/structure/B1241004.png)

![methyl 6-[(1R,2S,3R)-3-hydroxy-2-[(E,3S,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B1241014.png)

![(1S,3Z,5S)-3-[(2E)-2-[(3aS,7aS)-1-[(2R)-6-ethyl-5,5-difluoro-6-hydroxyoctan-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-(hydroxymethyl)-4-methylidenecyclohexan-1-ol](/img/structure/B1241015.png)

![(2R)-5-(diaminomethylideneamino)-2-(3,3-dinaphthalen-1-ylpropanoylamino)-N-[(2S)-1-methoxy-3-phenylpropan-2-yl]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B1241022.png)